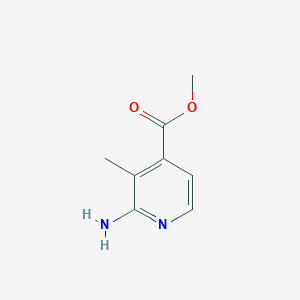

Methyl 2-amino-3-methylisonicotinate

CAS No.: 878804-78-5

Cat. No.: VC3105171

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878804-78-5 |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | methyl 2-amino-3-methylpyridine-4-carboxylate |

| Standard InChI | InChI=1S/C8H10N2O2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3,(H2,9,10) |

| Standard InChI Key | FSDDABCHTOKSGO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CN=C1N)C(=O)OC |

| Canonical SMILES | CC1=C(C=CN=C1N)C(=O)OC |

Introduction

Methyl 2-amino-3-methylisonicotinate is an organic compound that belongs to the isonicotinic acid derivatives. It features a pyridine ring structure with an amino group at the 2-position and a methyl group at the 3-position, along with a methyl ester group. Despite its potential applications in organic synthesis and biological research, detailed information on this specific compound is limited in the available literature. This article aims to provide a comprehensive overview based on the available data and related compounds.

Synthesis Methods

The synthesis of methyl 2-amino-3-methylisonicotinate typically involves the esterification of 2-amino-3-methylisonicotinic acid. This process can be achieved by reacting the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. Industrial production might employ continuous flow reaction technologies to enhance yield and purity.

Chemical Reactions and Applications

Methyl 2-amino-3-methylisonicotinate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of related compounds like methyl 2-amino-6-methylisonicotinate, which can be oxidized to form corresponding carboxylic acids or reduced to form amides.

Oxidation Reactions

-

Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

-

Products: 2-amino-3-methylisonicotinic acid.

Reduction Reactions

-

Reagents: Hydrogen gas (H2) in the presence of a palladium catalyst.

-

Products: 2-amino-3-methylisonicotinamide.

Substitution Reactions

-

Reagents: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

-

Products: Various substituted derivatives depending on the alkyl halide used.

Biological Activities

While specific biological activities of methyl 2-amino-3-methylisonicotinate are not well-documented, related compounds like methyl 2-amino-6-methylisonicotinate exhibit antimicrobial and anti-inflammatory effects. These properties suggest potential applications in drug development.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Methyl 2-amino-6-methylisonicotinate | C8H10N2O2 | Antimicrobial, Anti-inflammatory | Amino and methyl groups on the pyridine ring |

| Methyl 2-aminoisonicotinate | C7H8N2O2 | Potential biological activity | Lacks the methyl group at the 3-position |

| Methyl 2-amino-3-methylisonicotinate | C8H10N2O2 | Potential applications in drug development | Specific structural features influencing reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume